(4-(2,2-Diphenylvinyl)phenyl)boronic acid
Overview
Description
“(4-(2,2-Diphenylvinyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C20H17BO2 . It is a complex organic compound that contains boron, carbon, hydrogen, and oxygen atoms .
Molecular Structure Analysis
The molecular structure of “(4-(2,2-Diphenylvinyl)phenyl)boronic acid” is characterized by a boronic acid group attached to a phenyl ring, which is further connected to a diphenylvinyl group . The exact 3D structure is not available as conformer generation is disallowed due to unsupported elements .Chemical Reactions Analysis
Boronic acids, such as “(4-(2,2-Diphenylvinyl)phenyl)boronic acid”, are known to participate in various chemical reactions. They can form boronate esters with 1,2- or 1,3-diols present on the substrate . They are also used in the Suzuki-Miyaura coupling, a palladium-catalyzed carbon-carbon bond-forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-(2,2-Diphenylvinyl)phenyl)boronic acid” include a molecular weight of 300.2 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, and rotatable bond count of 4 . The compound has a topological polar surface area of 40.5 Ų .Scientific Research Applications
Synthesis of BODIPY Dyes
“(4-(2,2-Diphenylvinyl)phenyl)boronic acid” can be used in the synthesis of BODIPY dyes . BODIPY dyes are a class of fluorescent dyes that are used in a variety of bioanalytical applications. They are known for their high fluorescence quantum yield, good photostability, and tunable absorption/emission wavelengths .
Receptor-like Ability
The boronic acid moiety in “(4-(2,2-Diphenylvinyl)phenyl)boronic acid” exhibits receptor-like ability . This means it can bind to other molecules in a specific and selective manner, which can be useful in various chemical and biological applications .
Glycan Domain Tethering
“(4-(2,2-Diphenylvinyl)phenyl)boronic acid” can be used as a functional tool for the tethering of the glycan domain of antibodies . This can be particularly useful in the field of biochemistry and immunology .
Quartz Crystal Microbalance (QCM) Applications
The potential bioanalytical applicability of “(4-(2,2-Diphenylvinyl)phenyl)boronic acid” was assessed by measuring the binding to glycan chains of antibodies by a Quartz Crystal Microbalance (QCM) . QCM is a type of piezoelectric sensor which measures a mass per unit area by tracking the frequency of a quartz crystal resonator .
Downstream Synthetic Route
“(4-(2,2-Diphenylvinyl)phenyl)boronic acid” can be used in downstream synthetic routes . This means it can be used as a starting material or intermediate in the synthesis of other chemical compounds .
Physical and Chemical Properties
The physical and chemical properties of “(4-(2,2-Diphenylvinyl)phenyl)boronic acid”, such as its density, boiling point, and molecular weight, can be studied for various scientific research applications .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to reversibly and covalently bind to lewis bases and polyols . This property has facilitated the development of a large number of chemical sensors to recognize carbohydrates, catecholamines, ions, hydrogen peroxide, and so on .
Mode of Action
Boronic acids are known to form reversible covalent bonds with diols and other lewis bases . This interaction can lead to changes in the target molecules, potentially altering their function or activity.
Pharmacokinetics
It has a molecular weight of 300.15900, a density of 1.18 g/cm3, and a boiling point of 465.1ºC at 760 mmHg . These properties could potentially impact the compound’s bioavailability and pharmacokinetics.
Action Environment
It is known that the compound should be stored at 2-8°c , suggesting that temperature could potentially influence its stability.
Future Directions
The future directions of research on boronic acids, including “(4-(2,2-Diphenylvinyl)phenyl)boronic acid”, involve their increasing use in medicinal chemistry. The introduction of the boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving existing activities . The preparation of compounds with this chemical group is relatively simple and well-known, and extending studies with boronic acids in medicinal chemistry could lead to the development of promising new drugs .
properties
IUPAC Name |
[4-(2,2-diphenylethenyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BO2/c22-21(23)19-13-11-16(12-14-19)15-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,22-23H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLBSPJVPHSNBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=CC=C3)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464525 | |
Record name | (4-(2,2-Diphenylvinyl)phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2,2-Diphenylvinyl)phenyl)boronic acid | |
CAS RN |
288105-04-4 | |
Record name | (4-(2,2-Diphenylvinyl)phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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